molecular formula C17H13FN2O2 B7473732 2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide

2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide

Cat. No. B7473732
M. Wt: 296.29 g/mol
InChI Key: OAXMXZMFVSFGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to target specific receptors in the body, making it a promising agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide involves its ability to bind to specific receptors in the body. This binding leads to the activation of signaling pathways that result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide can have several biochemical and physiological effects on the body. These effects include the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide in lab experiments is its specificity for certain receptors in the body. This makes it a valuable tool for studying the effects of receptor activation on various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on 2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide. One direction is to further investigate its potential applications in the treatment of cancer, including its efficacy against different types of cancer and its potential use in combination with other drugs. Another direction is to study its effects on other biological processes, such as inflammation and immune function. Additionally, research could be conducted to develop new synthesis methods for this compound, which could improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide involves several steps. The starting material is 2-fluorobenzoyl chloride, which is reacted with 4-(2-methyl-1,3-oxazol-4-yl)aniline to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final product.

Scientific Research Applications

2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific receptors in the body.

properties

IUPAC Name

2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-19-16(10-22-11)12-6-8-13(9-7-12)20-17(21)14-4-2-3-5-15(14)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXMXZMFVSFGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide

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